2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride
CAS No.: 1384430-07-2
Cat. No.: VC2580657
Molecular Formula: C8H12ClFN2O2S
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384430-07-2 |
|---|---|
| Molecular Formula | C8H12ClFN2O2S |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-fluoro-N-methylbenzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H |
| Standard InChI Key | VUEFVSOZQNZIOG-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl |
| Canonical SMILES | CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl |
Introduction
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is a synthetic organic compound belonging to the sulfonamide class. This group of compounds is characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic or aliphatic structure. The specific structural features of this compound include:
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Aromatic benzene ring: Substituted with a fluorine atom at the third position.
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Sulfonamide group: Attached to the benzene ring, contributing to its potential biological activity.
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Aminomethyl substitution: At the second position, providing reactivity and functionality.
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N-methyl substitution: On the sulfonamide nitrogen, enhancing its lipophilicity and potentially altering its pharmacokinetic properties.
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Hydrochloride salt form: Improves solubility and stability for pharmaceutical applications.
This compound’s design suggests potential utility in medicinal chemistry, particularly in developing drugs targeting enzymes or receptors associated with sulfonamide-binding pockets.
Synthesis Pathways
The synthesis of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride likely involves:
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Starting Material Selection:
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Fluorobenzene derivatives serve as the aromatic backbone.
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Sulfonyl chloride reagents introduce the sulfonamide group.
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Key Reaction Steps:
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Electrophilic aromatic substitution to introduce the sulfonyl chloride group at the desired position.
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Amination reaction using methylamine to form the N-methylsulfonamide.
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Reductive amination or nucleophilic substitution to attach the aminomethyl group.
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Final Step:
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Conversion into the hydrochloride salt by treatment with HCl gas or aqueous HCl for improved solubility and stability.
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Biological Activity and Applications
Sulfonamides are well-known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. While specific data on 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is limited, its structural features suggest potential applications:
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Antibacterial Activity:
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Sulfonamides inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
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The fluorine substitution may enhance binding affinity or selectivity.
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Anticancer Potential:
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Pharmacokinetics:
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The N-methyl group increases lipophilicity, potentially improving membrane penetration.
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Hydrochloride salt enhances aqueous solubility for better bioavailability.
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Table: Biological Activities of Related Sulfonamide Derivatives
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